molecular formula C21H14N4 B14737930 1,5-Di(naphthalen-2-yl)-1h-tetrazole CAS No. 6321-73-9

1,5-Di(naphthalen-2-yl)-1h-tetrazole

Cat. No.: B14737930
CAS No.: 6321-73-9
M. Wt: 322.4 g/mol
InChI Key: UHAFZCOMIRZXPU-UHFFFAOYSA-N
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Description

1,5-Di(naphthalen-2-yl)-1h-tetrazole is a chemical compound known for its unique structure and properties It consists of a tetrazole ring substituted with two naphthalene groups at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di(naphthalen-2-yl)-1h-tetrazole typically involves the reaction of naphthalene derivatives with azide compounds under specific conditions. One common method includes the cycloaddition reaction between 2-naphthyl azide and an appropriate alkyne. The reaction is usually carried out in the presence of a copper catalyst and under inert atmosphere to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,5-Di(naphthalen-2-yl)-1h-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.

Scientific Research Applications

1,5-Di(naphthalen-2-yl)-1h-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 1,5-Di(naphthalen-2-yl)-1h-tetrazole exerts its effects is largely dependent on its application. In organic electronics, its unique structure allows for efficient charge transport and strong emission properties. In biological systems, it may interact with specific molecular targets through π-π stacking interactions and hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Di(naphthalen-2-yl)-1h-tetrazole stands out due to its tetrazole ring, which imparts unique electronic properties and reactivity compared to other naphthalene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Properties

CAS No.

6321-73-9

Molecular Formula

C21H14N4

Molecular Weight

322.4 g/mol

IUPAC Name

1,5-dinaphthalen-2-yltetrazole

InChI

InChI=1S/C21H14N4/c1-3-7-17-13-19(10-9-15(17)5-1)21-22-23-24-25(21)20-12-11-16-6-2-4-8-18(16)14-20/h1-14H

InChI Key

UHAFZCOMIRZXPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN=NN3C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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